PKC-iota inhibitor 1

PKC-iota biochemical assay inhibitor potency

PKC-iota inhibitor 1 (compound 19) is a fragment-derived, co-crystallized inhibitor of atypical PKC-ι (PDB 6ILZ; IC50 0.34 μM). This structurally characterized tool compound enables post-kinase domain engagement studies and structure-guided optimization. Documented antiproliferative activity in HuH7 cells (GI50 11.3 μM) and fully profiled ADME (solubility, permeability, microsomal stability) make it a benchmark for hepatocellular carcinoma assays and PKC-ι signaling research. Choose this well-defined chemical probe for reproducible target engagement, moderate cellular potency, and comprehensive in vitro pharmacological reference data.

Molecular Formula C21H22N6O
Molecular Weight 374.4 g/mol
Cat. No. B2528650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKC-iota inhibitor 1
Molecular FormulaC21H22N6O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)NC4=CC=NC=C4
InChIInChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28)
InChIKeyYDMJAALVMGFGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PKC-iota Inhibitor 1 (CAS 2328094-11-5): Chemical Tool with Structurally Characterized Post-Kinase Domain Binding Mode


PKC-iota inhibitor 1 (CAS 2328094-11-5), also designated as compound 19, is a small-molecule inhibitor of the atypical protein kinase C-iota (PKC-ι), a serine/threonine kinase implicated in oncogenic signaling and cancer progression [1]. Developed through a fragment-based drug discovery campaign, this compound was co-crystallized with PKC-ι (PDB 6ILZ) and exhibits a unique binding mode involving the post-kinase domain residues [1]. It demonstrates an IC50 of 0.34 μM against recombinant PKC-ι in biochemical assays and antiproliferative activity in human hepatocellular carcinoma HuH7 cells (GI50 = 11.3 μM) .

Why PKC-iota Inhibitor 1 Cannot Be Interchanged with Other PKC-ι Inhibitors


Protein kinase C (PKC) isoforms exhibit distinct substrate specificities and cellular functions; even closely related atypical PKCs (ι and ζ) have divergent roles in cancer biology [1]. PKC-ι inhibitors vary widely in their binding modes (ATP-competitive vs. allosteric), selectivity profiles across the PKC family, and pharmacokinetic properties [2]. Simple replacement of one PKC-ι inhibitor with another—even those sharing the same nominal target—risks altering downstream signaling readouts, confounding phenotypic interpretation, and yielding non-comparable ADME characteristics in cellular and in vivo models . The following quantitative evidence clarifies where PKC-iota inhibitor 1 stands relative to known comparators.

Quantitative Differential Evidence for PKC-iota Inhibitor 1


Biochemical Potency of PKC-iota Inhibitor 1 vs. Advanced Nanomolar Leads PKCiota-IN-49 and PKCiota-IN-51

In biochemical assays measuring inhibition of recombinant human PKC-ι, PKC-iota inhibitor 1 (compound 19) demonstrates an IC50 of 340 nM (0.34 μM) . By comparison, the advanced leads PKCiota-IN-49 and PKCiota-IN-51, which were derived from the same fragment-based optimization campaign, achieve IC50 values of 2.8 nM and 2.7 nM, respectively . This represents a ~120-fold lower potency for PKC-iota inhibitor 1. However, the compound's moderate potency is offset by its well-characterized structural biology and distinct ADME profile, making it a suitable chemical tool for mechanistic studies where ultra-high potency is not required.

PKC-iota biochemical assay inhibitor potency

Unique Binding Mode Elucidated by X-ray Crystallography: Post-Kinase Domain Engagement

Co-crystallization of PKC-iota inhibitor 1 with PKC-ι (PDB ID: 6ILZ) revealed a binding mode that engages the post-kinase domain (C-terminal tail) residues, a region distinct from the ATP-binding pocket [1]. This binding mode is unique among characterized PKC-ι inhibitors, as most advanced leads (e.g., PKCiota-IN-49) are ATP-competitive and interact primarily with the kinase hinge region [2]. No comparable structural data are available for the nanomolar leads, leaving their exact binding modes unconfirmed by crystallography.

X-ray crystallography allosteric binding structural biology

Cellular Antiproliferative Efficacy in HuH7 Hepatocellular Carcinoma Cells

In human HuH7 hepatocellular carcinoma cells, PKC-iota inhibitor 1 exhibits a GI50 of 11,300 nM (11.3 μM) after 72 hours of treatment . This cellular activity, while modest, provides a benchmark for phenotypic screening in liver cancer models. Comparable cellular GI50 data for other PKC-ι inhibitors (e.g., PKCiota-IN-49, ICA-1) in the same HuH7 cell line are not reported in publicly available sources, limiting direct cross-comparison.

hepatocellular carcinoma antiproliferative cancer cell line

In Vitro ADME Profile: Solubility, Permeability, and Microsomal Stability

PKC-iota inhibitor 1 demonstrates a solubility of 164 μg/mL at pH 7.4, moderate permeability in Caco-2 cell monolayers (Papp = 0.28 × 10⁻⁶ cm/s), and differential microsomal stability (mouse liver microsome clearance = 71.0 mL/min/g; human liver microsome clearance = 5.1 mL/min/g) . Comparable ADME data are not publicly available for the more potent nanomolar leads PKCiota-IN-49 or PKCiota-IN-51, leaving their drug-like properties uncharacterized.

ADME solubility permeability microsomal stability

Optimal Application Scenarios for PKC-iota Inhibitor 1 in Research


Structural Biology and Mechanistic Studies of Atypical PKC-ι Regulation

The availability of a high-resolution X-ray crystal structure (PDB 6ILZ) makes PKC-iota inhibitor 1 uniquely suited for structural biology investigations, including analysis of post-kinase domain engagement, computational docking studies, and structure-guided optimization campaigns [1]. Researchers seeking to understand the conformational dynamics of PKC-ι or to develop novel allosteric modulators will benefit from this structurally characterized tool compound.

Cellular Assay Development and Phenotypic Screening in Liver Cancer Models

With defined antiproliferative activity in HuH7 cells (GI50 = 11.3 μM) and fully characterized ADME properties, PKC-iota inhibitor 1 serves as a reference compound for developing cell-based assays in hepatocellular carcinoma research . Its moderate cellular potency enables the detection of both inhibition and rescue effects, while its documented solubility and permeability inform appropriate dosing and vehicle selection.

Chemical Probe for PKC-ι Pathway Deconvolution

PKC-iota inhibitor 1 provides a valuable chemical probe for dissecting PKC-ι-dependent signaling cascades, particularly in studies where ultra-high target occupancy is not required or where prolonged exposure at moderate concentrations is desirable [1]. Its well-defined biochemical IC50 (340 nM) and cellular GI50 (11.3 μM) offer clear benchmarks for target engagement and phenotypic readout interpretation.

ADME Benchmarking and Pharmacokinetic Profiling Studies

The documented solubility, permeability, and microsomal stability parameters make PKC-iota inhibitor 1 a useful benchmark compound for developing and validating ADME assays . Researchers can use this data to calibrate experimental systems, compare novel PKC-ι inhibitor candidates, or establish baseline parameters for structure-property relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKC-iota inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.